Lipophilicity Shift Relative to Unsubstituted 3-Azabicyclo[3.1.1]heptane
The N-benzyl group in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one significantly increases lipophilicity compared to the unsubstituted 3-azabicyclo[3.1.1]heptane scaffold. This difference is crucial for modulating blood-brain barrier penetration and target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 3-Azabicyclo[3.1.1]heptane (XLogP3 = 0.6) |
| Quantified Difference | Δ = +0.8 log units |
| Conditions | Computed property based on molecular structure [2] |
Why This Matters
The 0.8-unit increase in XLogP3 directly impacts compound distribution in vivo, making the benzyl derivative more suitable for CNS targets compared to the more polar parent scaffold.
- [1] Kuujia. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one - Computed Properties. CAS 1240529-14-9. View Source
- [2] PubChem. 3-Azabicyclo[3.1.1]heptane - Compound Summary. View Source
